molecular formula C6H10N4OS B12843953 5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine

5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine

Cat. No.: B12843953
M. Wt: 186.24 g/mol
InChI Key: LYJJBUJZVAQNIL-UHFFFAOYSA-N
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Description

5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with a unique molecular structure It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl, methoxy, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Substitution Reactions:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.

    Methylsulfanylation: The methylsulfanyl group is added through a thiolation reaction using a methylthiol reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Azo Compounds: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Pyrimidines: Formed through nucleophilic substitution.

Scientific Research Applications

5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with biological molecules.

Comparison with Similar Compounds

  • 4-Hydrazino-5-methoxy-2-(methylsulfanyl)pyrimidine
  • 2-Methoxy-4-hydrazino-5-fluoropyrimidine

Comparison: 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of its substituent groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

(4-methoxy-2-methylsulfanylpyrimidin-5-yl)hydrazine

InChI

InChI=1S/C6H10N4OS/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3

InChI Key

LYJJBUJZVAQNIL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1NN)SC

Origin of Product

United States

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